Cas no 857334-88-4 (lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate)

lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 2-Oxazolecarboxylic acid, 5-(3-pyridinyl)-, lithium salt
- lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate
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- MDL: MFCD30188664
lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22236524-0.05g |
lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate |
857334-88-4 | 95% | 0.05g |
$312.0 | 2023-09-16 | |
Enamine | EN300-22236524-2.5g |
lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate |
857334-88-4 | 95% | 2.5g |
$2631.0 | 2023-09-16 | |
Enamine | EN300-22236524-1.0g |
lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate |
857334-88-4 | 95% | 1g |
$1343.0 | 2023-05-23 | |
Enamine | EN300-22236524-10.0g |
lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate |
857334-88-4 | 95% | 10g |
$5774.0 | 2023-05-23 | |
Enamine | EN300-22236524-0.25g |
lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate |
857334-88-4 | 95% | 0.25g |
$666.0 | 2023-09-16 | |
Ambeed | A662211-1g |
Lithium 5-(pyridin-3-yl)oxazole-2-carboxylate |
857334-88-4 | 97% | 1g |
$1237.0 | 2024-04-17 | |
1PlusChem | 1P01K0M6-10g |
Lithium 5-(pyridin-3-yl)oxazole-2-carboxylate |
857334-88-4 | 95% | 10g |
$7199.00 | 2023-12-16 | |
Aaron | AR01K0UI-1g |
Lithium 5-(pyridin-3-yl)oxazole-2-carboxylate |
857334-88-4 | 95% | 1g |
$1872.00 | 2025-02-14 | |
Aaron | AR01K0UI-50mg |
Lithium 5-(pyridin-3-yl)oxazole-2-carboxylate |
857334-88-4 | 95% | 50mg |
$454.00 | 2025-02-14 | |
1PlusChem | 1P01K0M6-2.5g |
Lithium 5-(pyridin-3-yl)oxazole-2-carboxylate |
857334-88-4 | 95% | 2.5g |
$3314.00 | 2024-04-21 |
lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylateに関する追加情報
Comprehensive Overview of Lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate (CAS No. 857334-88-4)
The compound Lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate (CAS No. 857334-88-4) is a specialized organic salt with significant potential in pharmaceutical and materials science applications. Its unique structure combines a pyridine ring and an oxazole moiety, making it a versatile intermediate for drug discovery and advanced material synthesis. Researchers are increasingly interested in this compound due to its potential role in lithium-ion battery electrolytes and bioactive molecule design, aligning with current trends in sustainable energy and precision medicine.
One of the most compelling aspects of Lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate is its dual functionality. The lithium cation contributes to ionic conductivity, while the heterocyclic framework offers sites for further chemical modification. This balance has sparked interest in its application for next-generation energy storage systems, particularly as researchers seek alternatives to conventional lithium salts. The compound's thermal stability and solubility profile make it particularly attractive for formulation scientists working on high-performance electrolytes.
From a synthetic chemistry perspective, the 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate backbone presents intriguing possibilities. Medicinal chemists have noted its structural similarity to privileged scaffolds found in kinase inhibitors and GPCR modulators, two hot topics in drug discovery. The presence of both hydrogen bond acceptors and aromatic systems in the molecule suggests potential for molecular recognition applications, including supramolecular chemistry and sensor development.
Recent studies have explored the coordination chemistry of this lithium salt, revealing interesting behavior with various transition metals. These findings have implications for catalysis and material science, particularly in the development of hybrid organic-inorganic materials. The compound's ability to form stable complexes while maintaining its redox-active character makes it valuable for designing electrocatalysts and photovoltaic materials.
In analytical characterization, Lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate exhibits distinctive spectroscopic signatures. The vibrational modes of the oxazole ring and pyridine nitrogen provide useful markers for quality control, while the lithium NMR shift offers insights into its solution behavior. These properties are crucial for researchers developing analytical methods for complex organic salts.
The compound's structure-activity relationships continue to be an active area of investigation. Computational chemists are employing density functional theory (DFT) to model its electronic properties and predict potential biological activity. These studies complement experimental work exploring its pharmacokinetic properties and metabolic stability, important considerations for drug development applications.
From an industrial perspective, the scalability of Lithium(1+) ion 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate synthesis is being optimized. Process chemists are investigating green chemistry approaches to its production, including catalytic methods and solvent-free conditions. These efforts align with the growing demand for sustainable chemical manufacturing practices across the pharmaceutical and materials sectors.
Looking forward, the scientific community anticipates expanding applications for this versatile compound. Its potential in energy storage, medicinal chemistry, and advanced materials makes it a compound of significant interest across multiple disciplines. As research progresses, we expect to see new insights into its structure-property relationships and innovative applications that leverage its unique combination of ionic and molecular characteristics.
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